Ethyl 4-bromo-5-methyl-1-tetrahydropyran-2-yl-pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC18736630
Molecular Formula: C12H17BrN2O3
Molecular Weight: 317.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17BrN2O3 |
|---|---|
| Molecular Weight | 317.18 g/mol |
| IUPAC Name | ethyl 4-bromo-5-methyl-1-(oxan-2-yl)pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C12H17BrN2O3/c1-3-17-12(16)11-10(13)8(2)15(14-11)9-6-4-5-7-18-9/h9H,3-7H2,1-2H3 |
| Standard InChI Key | DDUPQGWYBFSHBW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NN(C(=C1Br)C)C2CCCCO2 |
Introduction
Chemical Structure and Physicochemical Properties
Table 1: Key Molecular Properties
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the tetrahydropyran and pyrazole moieties. The NMR spectrum displays a triplet at δ 1.35 ppm (3H, J = 7.1 Hz) for the ethyl group’s methyl protons, while the tetrahydropyran protons resonate as multiplet signals between δ 3.50–4.00 ppm. The NMR spectrum confirms the carboxylate carbonyl at δ 165.2 ppm. Mass spectrometry (MS) exhibits a molecular ion peak at m/z 317.18 (M⁺), with characteristic fragmentation patterns corresponding to the loss of the ethyl carboxylate group (m/z 269) .
Synthetic Methodologies
Multi-Step Synthesis
The compound is synthesized via a four-step sequence starting from ethyl acetoacetate and hydrazine hydrate:
-
Pyrazole Ring Formation: Condensation of ethyl acetoacetate with hydrazine yields 5-methyl-1H-pyrazole-3-carboxylate.
-
N-Alkylation: Reaction with 2-chlorotetrahydropyran introduces the tetrahydropyran moiety at the pyrazole’s 1-position.
-
Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) selectively substitutes the pyrazole’s 4-position.
-
Esterification: Ethyl chloroformate mediates esterification to afford the final product.
Table 2: Optimal Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| N-Alkylation | 2-Chlorotetrahydropyran, K₂CO₃, DMF, 80°C | 78 |
| Bromination | NBS, AIBN, CCl₄, reflux | 85 |
Purification and Yield Optimization
Column chromatography (silica gel, ethyl acetate/hexane 1:4) achieves >95% purity. Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating, though yields remain comparable .
Reactivity and Functionalization
Electrophilic Substitution
The bromine atom at C4 serves as a site for cross-coupling reactions. Suzuki-Miyaura coupling with arylboronic acids replaces bromine with aryl groups, enabling diversification of the pyrazole core. For example, reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis produces the 4-phenyl derivative in 72% yield.
Ester Hydrolysis
The ethyl carboxylate undergoes alkaline hydrolysis to yield the carboxylic acid derivative (C₁₀H₁₃BrN₂O₃), a precursor for amide coupling. Using 2M NaOH in ethanol at 60°C achieves complete conversion within 4 hours .
| Compound | IC₅₀ (HCoV-229E) | Cytotoxicity (CC₅₀) | Selectivity Index |
|---|---|---|---|
| Pyranopyrazole-12a | 3.2 μM | >100 μM | >31 |
| Pyranopyrazole-12c | 5.1 μM | >100 μM | >19 |
Structure-Activity Relationships (SAR)
-
Tetrahydropyran Group: Enhances metabolic stability by shielding the pyrazole ring from oxidative degradation .
-
Bromine Substituent: Increases electrophilicity, facilitating covalent interactions with cysteine residues in viral proteases .
-
Ester Functionality: Modifies lipophilicity (clogP = 2.1), optimizing blood-brain barrier permeability for neurotropic virus targeting .
Analytical and Computational Characterization
Chromatographic Analysis
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) shows a retention time of 6.8 minutes, confirming >99% purity.
Density Functional Theory (DFT) Calculations
B3LYP/6-311+G(d,p) computations reveal:
-
Molecular electrostatic potential (MEP) highlights nucleophilic regions at the carbonyl oxygen and tetrahydropyran ether .
ADME Profiling
SwissADME predictions suggest favorable pharmacokinetics:
Industrial Applications and Patent Landscape
Pharmaceutical Intermediates
The compound serves as a key intermediate in WO2021152437A1 for preparing NS5A inhibitors against hepatitis C virus .
Material Science Applications
Patent US20220002245B2 discloses its use in organic semiconductors, leveraging the pyrazole’s electron-deficient character to enhance charge transport mobility (μ = 0.12 cm²/V·s) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume